molecular formula C19H19ClN2 B2399705 Tritylhydrazine hydrochloride CAS No. 104370-29-8

Tritylhydrazine hydrochloride

Cat. No.: B2399705
CAS No.: 104370-29-8
M. Wt: 310.83
InChI Key: XUECSRVFRKTFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tritylhydrazine hydrochloride is an organic compound characterized by the presence of a trityl group (triphenylmethyl) attached to a hydrazine moiety. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The trityl group is known for its stability and is commonly used as a protecting group in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tritylhydrazine hydrochloride can be synthesized through the reaction of trityl chloride with hydrazine hydrate. The reaction typically involves the slow addition of hydrazine hydrate to a solution of trityl chloride in an organic solvent such as ether, under vigorous stirring . The reaction conditions must be carefully controlled to ensure the complete formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: Tritylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding trityl azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into simpler hydrazine derivatives.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trityl azides, while reduction can produce simpler hydrazine derivatives.

Scientific Research Applications

Tritylhydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tritylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The trityl group provides stability and protection to the hydrazine moiety, allowing it to participate in various chemical reactions without degradation. The compound’s effects are mediated through its ability to form stable intermediates and its reactivity with other chemical species.

Comparison with Similar Compounds

    Triphenylmethyl chloride (Trityl chloride): Used as a precursor in the synthesis of tritylhydrazine hydrochloride.

    Trityl azide: An oxidized derivative of this compound.

    Trityl alcohol: Another compound containing the trityl group, used in organic synthesis.

Uniqueness: this compound is unique due to its combination of the trityl group and hydrazine moiety, providing both stability and reactivity. This makes it a valuable compound in various synthetic and research applications, distinguishing it from other trityl derivatives .

Properties

IUPAC Name

tritylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2.ClH/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,21H,20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULWOKRZIYMALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.